4-(Ethylthio)-3-methylisoxazol-5-amine
Description
4-(Ethylthio)-3-methylisoxazol-5-amine is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 3 and an ethylthio (-S-C₂H₅) group at position 2. The primary amine at position 5 enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly for constructing pharmacologically active molecules .
Properties
Molecular Formula |
C6H10N2OS |
|---|---|
Molecular Weight |
158.22 g/mol |
IUPAC Name |
4-ethylsulfanyl-3-methyl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C6H10N2OS/c1-3-10-5-4(2)8-9-6(5)7/h3,7H2,1-2H3 |
InChI Key |
BMXKZSQUQDGPSL-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(ON=C1C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylthio)-3-methylisoxazol-5-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 3-methyl-4-nitroisoxazole with ethanethiol in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, followed by reduction of the nitro group to form the desired amine.
Industrial Production Methods
Industrial production of 4-(Ethylthio)-3-methylisoxazol-5-amine may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(Ethylthio)-3-methylisoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the precursor can be reduced to form the amine.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like palladium on carbon (Pd/C) or iron powder can be used for the reduction of nitro groups.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted isoxazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Ethylthio)-3-methylisoxazol-5-amine involves its interaction with specific molecular targets. The ethylthio group may participate in binding interactions with proteins or enzymes, while the isoxazole ring can engage in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
4-(4-Chlorophenyl)-3-methylisoxazol-5-amine (CAS 98947-25-2)
- Structure : Replaces the ethylthio group with a 4-chlorophenyl substituent.
- Properties: Melting point: 116–117°C (aqueous ethanol) . Higher molecular weight (C₁₀H₉ClN₂O) compared to the ethylthio analog.
- Reactivity : The electron-withdrawing chlorine on the phenyl ring reduces nucleophilic substitution reactivity at position 4 compared to the ethylthio group, which is a better leaving group.
- Applications : Used as a catalyst or ligand in organic synthesis .
3-(Ethylthio)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine (CAS 118158-92-2)
- Structure : Triazole core with ethylthio and thienyl substituents.
- Key Differences: The triazole ring (vs. isoxazole) increases aromaticity and stability.
- Applications: Not explicitly stated but inferred to be relevant in materials or medicinal chemistry due to sulfur-rich structure.
5-AMINO-4-CHLORO-3-METHYLISOXAZOLE
- Structure : Chlorine substituent at position 4 instead of ethylthio.
- Properties :
- Applications : Intermediate in agrochemical and pharmaceutical synthesis.
Physicochemical and Industrial Relevance
| Property | 4-(Ethylthio)-3-methylisoxazol-5-amine | 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine | 3-(Ethylthio)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine |
|---|---|---|---|
| Core Structure | Isoxazole | Isoxazole | Triazole |
| Key Substituents | -S-C₂H₅, -CH₃ | -C₆H₄Cl, -CH₃ | -S-C₂H₅, -C₄H₃S |
| Melting Point | Not reported | 116–117°C | Not reported |
| Electron Effects | Electron-donating (ethylthio) | Electron-withdrawing (Cl) | Mixed (thienyl π-system) |
| Applications | Organic synthesis intermediate | Catalyst/ligand | Potential bioactivity (inferred) |
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